molecular formula C13H12F3N5 B4370962 1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4370962
M. Wt: 295.26 g/mol
InChI Key: VXJYRONQHYMFCU-UHFFFAOYSA-N
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Description

1-Ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused to a pyridine ring, with additional substituents including an ethyl group, a methyl group, and a trifluoromethyl group. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable pyrazole derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazole and pyridine rings make it a valuable scaffold for constructing various heterocyclic compounds.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound has shown promise in the development of drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for further research and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring but differs in the substitution pattern and functional groups.

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with different substituents and functional groups.

Uniqueness: 1-Ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to other pyrazole derivatives.

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Properties

IUPAC Name

1-ethyl-6-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5/c1-3-21-12-8(7-17-21)9(13(14,15)16)6-11(18-12)10-4-5-20(2)19-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJYRONQHYMFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=NN(C=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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